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molecular formula C12H16O B047007 4-Phenylcyclohexanol CAS No. 5769-13-1

4-Phenylcyclohexanol

Cat. No. B047007
M. Wt: 176.25 g/mol
InChI Key: YVVUSIMLVPJXMY-UHFFFAOYSA-N
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Patent
US08466306B2

Procedure details

4-Phenylhexanone (1.74 g; 10 mmoL) is mixed with 1M lithium aluminum hydride (LiAlH4) solution in tetrahydrofuran (THF) (10 mL; 10 mmoL). The reaction mixture is stirred and refluxed for 6 hrs. After the starting ketone is consumed as determined by thin-layer chromatography (TLC) and gas phase chromatography (GC), the reaction mixture is carefully quenched with water (40 mL) whereupon a precipitate forms. Then, hydrochloric acid (10 mL) is added to dissolve the precipitate, and the solution is twice extracted with diethyl ether (20 mL twice). The combined ether portions are dried with Na2SO4, and the solvent is evaporated to yield 4-phenylcyclohexanol (1.71 g; 74%). The purity and identity of the compound are established by TLC and GC using an authentic sample of the material obtained from Lancaster Company.
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([CH2:12][CH3:13])[CH2:8][C:9](=O)[CH3:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[O:20]1CCCC1>>[C:1]1([CH:7]2[CH2:12][CH2:13][CH:10]([OH:20])[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
1.74 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC(C)=O)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 6 hrs
Duration
6 h
CUSTOM
Type
CUSTOM
Details
After the starting ketone is consumed
CUSTOM
Type
CUSTOM
Details
the reaction mixture is carefully quenched with water (40 mL) whereupon a precipitate forms
ADDITION
Type
ADDITION
Details
Then, hydrochloric acid (10 mL) is added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the precipitate
EXTRACTION
Type
EXTRACTION
Details
the solution is twice extracted with diethyl ether (20 mL twice)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether portions are dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CCC(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.71 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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